molecular formula C14H19BrOZn B14880548 3,5-Dimethyl-4-(5-hexen-1-oxy)phenylZinc bromide

3,5-Dimethyl-4-(5-hexen-1-oxy)phenylZinc bromide

Cat. No.: B14880548
M. Wt: 348.6 g/mol
InChI Key: YVJKCKRNDVOBQV-UHFFFAOYSA-M
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Description

3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3,5-dimethyl-4-(5-hexen-1-oxy)phenyl bromide with a zinc reagent in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Dimethyl-4-(5-hexen-1-oxy)phenyl bromide+Zn3,5-Dimethyl-4-(5-hexen-1-oxy)phenylzinc bromide\text{3,5-Dimethyl-4-(5-hexen-1-oxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Dimethyl-4-(5-hexen-1-oxy)phenyl bromide+Zn→3,5-Dimethyl-4-(5-hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and another organic moiety.

Scientific Research Applications

3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It can be used to create novel materials with specific properties.

    Medicinal Chemistry: Researchers use it to develop new drugs and study their mechanisms of action.

    Biological Studies: It can be used to modify biomolecules for various studies.

Mechanism of Action

The mechanism by which 3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.

    3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLLITHIUM: Contains lithium instead of zinc.

Uniqueness

3,5-DIMETHYL-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. The presence of zinc provides different reactivity compared to magnesium or lithium, making it suitable for specific types of organic synthesis reactions.

Properties

Molecular Formula

C14H19BrOZn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);2-hex-5-enoxy-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C14H19O.BrH.Zn/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3;;/h4,9-10H,1,5-7,11H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

YVJKCKRNDVOBQV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OCCCCC=C.[Zn+]Br

Origin of Product

United States

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